6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
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Overview
Description
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a bromine atom, a trifluoromethoxy group, and an iminochromene structure, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, is known for enhancing the compound’s stability and bioactivity.
Properties
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3N2O3/c18-10-1-6-14-9(7-10)8-13(15(22)24)16(25-14)23-11-2-4-12(5-3-11)26-17(19,20)21/h1-8H,(H2,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYCILSHDFLXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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